molecular formula C12H18ClNO3 B2804062 [(3-chloro-4-methoxyphenyl)methyl](2,2-dimethoxyethyl)amine CAS No. 865660-32-8

[(3-chloro-4-methoxyphenyl)methyl](2,2-dimethoxyethyl)amine

Cat. No.: B2804062
CAS No.: 865660-32-8
M. Wt: 259.73
InChI Key: NCLLIIJOKWECSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-4-methoxyphenyl)methylamine typically involves the reaction of benzaldehyde derivatives with aminoacetaldehyde dimethyl acetal in the presence of sodium tris(acetoxy)borohydride in methanol . The reaction is carried out at temperatures ranging from 0°C to room temperature. The resulting product is then purified using silica gel flash column chromatography.

Industrial Production Methods

While specific industrial production methods for (3-chloro-4-methoxyphenyl)methylamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-4-methoxyphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3-chloro-4-methoxyphenyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-chloro-4-methoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-chloro-4-methoxyphenyl)methylamine: C12H18ClNO3

    3-chloro-N-(4-methoxyphenyl)propanamide: C10H12ClNO2

    3-((2-chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde: C10H12ClNO2

Uniqueness

(3-chloro-4-methoxyphenyl)methylamine is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-2,2-dimethoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO3/c1-15-11-5-4-9(6-10(11)13)7-14-8-12(16-2)17-3/h4-6,12,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLLIIJOKWECSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC(OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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